Phainanoid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

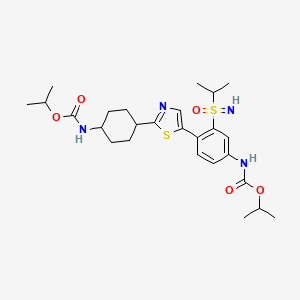

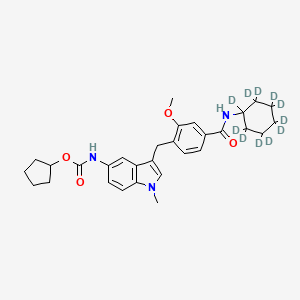

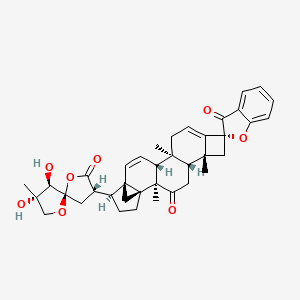

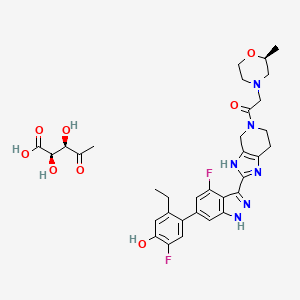

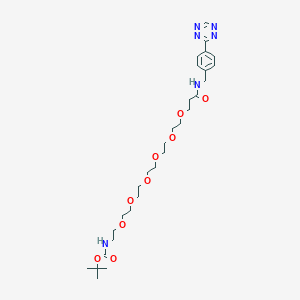

Phainanoid A is a complex natural product belonging to the dammarane-type triterpenoids, which are extracted from plants and known for their extensive biological activities. This compound was first isolated from the plant Phyllanthus hainanensis, found on Hainan Island. This compound has garnered significant attention due to its unique structural features and promising biological activities, including immunosuppressive and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Phainanoid A involves a bidirectional synthetic strategy that utilizes ketones as versatile handles for rapid molecular complexity growth. The synthesis begins with the triene alcohol, which undergoes Claisen rearrangement followed by ester enolate addition to form a β-keto ester. This intermediate then undergoes oxidative cyclization to form a tricyclic ketone with high diastereocontrol .

Key steps in the synthesis include:

Radical Polyene Cyclization: This step constructs the DEF tricyclic core.

Semipinacol Rearrangement: This step introduces the necessary stereochemistry.

Intramolecular Alkenylation: This step forms the cyclobutane moiety.

1,4-Addition: This step constructs the five-membered ring.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Research is ongoing to develop more efficient synthetic methodologies that could potentially be scaled up for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Phainanoid A undergoes various types of chemical reactions, including:

Oxidation: Introduction of hydroxyl groups at specific positions.

Reduction: Conversion of ketones to alcohols.

Substitution: Introduction of functional groups such as triflates.

Common Reagents and Conditions

Oxidation: Mn(OAc)₃ and Cu(OAc)₂ are used for oxidative cyclization.

Reduction: NaBH₄ is used for the reduction of ketones.

Substitution: TMSCl and HMDS are used for the protection of hydroxyl groups.

Major Products Formed

The major products formed from these reactions include various intermediates with tricyclic and tetracyclic cores, which are further transformed into the final this compound structure .

Applications De Recherche Scientifique

Phainanoid A has shown immense potential in various scientific research applications:

Chemistry: Its complex structure makes it a valuable target for synthetic chemists aiming to develop new synthetic methodologies.

Biology: this compound exhibits significant immunosuppressive activity, making it a potential candidate for studying immune response mechanisms.

Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential as an anti-tumor agent.

Industry: The unique structural features of this compound make it a promising candidate for the development of novel pharmaceuticals

Mécanisme D'action

The mechanism by which Phainanoid A exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in immune response and cell proliferation. The compound’s unique structural features, such as the 4,5-spirocycle and [4.3.1] propellane, are thought to play a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

Phainanoid A is part of a family of compounds known as phainanoids, which share similar structural features and biological activities. Some of the similar compounds include:

- Phainanoid B

- Phainanoid C

- Phainanoid D

- Phainanoid E

- Phainanoid F

Compared to these compounds, this compound stands out due to its unique combination of structural complexity and potent biological activities. It exhibits higher efficacy levels in immunosuppressive and cytotoxic activities compared to its analogs .

Propriétés

Formule moléculaire |

C38H42O8 |

|---|---|

Poids moléculaire |

626.7 g/mol |

Nom IUPAC |

(1'S,2R,2'R,5'R,6'R,12'S,13'R,16'S,17'S)-17'-[(3S,5R,8S,9R)-8,9-dihydroxy-8-methyl-2-oxo-1,6-dioxaspiro[4.4]nonan-3-yl]-2',6',12'-trimethylspiro[1-benzofuran-2,8'-hexacyclo[14.3.1.01,16.02,13.05,12.06,9]icosa-9,14-diene]-3,3'-dione |

InChI |

InChI=1S/C38H42O8/c1-31-12-10-25-32(2,17-37(25)28(40)20-7-5-6-8-23(20)45-37)26(31)15-27(39)34(4)24(31)11-13-35-18-36(34,35)14-9-22(35)21-16-38(46-29(21)41)30(42)33(3,43)19-44-38/h5-8,10-11,13,21-22,24,26,30,42-43H,9,12,14-19H2,1-4H3/t21-,22-,24+,26+,30+,31+,32-,33-,34-,35+,36+,37+,38+/m0/s1 |

Clé InChI |

BSQXWZUYTOURDO-CFBOKSLASA-N |

SMILES isomérique |

C[C@]12CC=C3[C@@]([C@@H]1CC(=O)[C@@]4([C@@H]2C=C[C@@]56[C@@]4(C5)CC[C@H]6[C@@H]7C[C@]8([C@@H]([C@@](CO8)(C)O)O)OC7=O)C)(C[C@]39C(=O)C1=CC=CC=C1O9)C |

SMILES canonique |

CC12CC=C3C(C1CC(=O)C4(C2C=CC56C4(C5)CCC6C7CC8(C(C(CO8)(C)O)O)OC7=O)C)(CC39C(=O)C1=CC=CC=C1O9)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

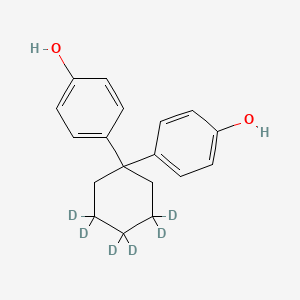

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)